Specific Scientific Field: Biochemistry and Microbiology
Application Summary: 2,6-Dihydroxypyridine is an intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans .
Methods of Application: The bacterium Arthrobacter nicotinovorans degrades nicotine to 2,6-dihydroxypyridine . This process involves the enzyme monooxygenase, which oxidizes the substrate by transferring one oxygen atom of O2 to the substrate .
Results or Outcomes: The product of the oxidase reaction was determined to be 2,3,6-tri-hydroxypyridine .
Specific Scientific Field: Cosmetic Chemistry
Application Summary: 2,6-Dihydroxypyridine has been investigated in an oxidation method of dyeing hair .
Methods of Application: The process utilizes 2,6-dihydroxypyridine as a coupling agent, and 2,4,5,6-tetraaminopyrimidine as a primary intermediate .
Results or Outcomes: This oxidation method intensifies the color of the dyed hair for several days .
Specific Scientific Field: Environmental Science and Microbiology
Application Summary: During the degradation of the organophosphate pesticide chlorpyrifos, a newly identified intermediate 2,6-dihydroxypyridine was detected .
Methods of Application: The study revealed that the organophosphate hydrolase (opdH) gene was responsible for chlorpyrifos degradation, and the opdH-enzyme was located intracellularly .
Results or Outcomes: The presence of 2,6-dihydroxypyridine as an intermediate was confirmed through TLC/HPLC/LCMS analysis .
2,6-Dihydroxypyridine is an organic compound with the molecular formula . It appears as a colorless solid and is categorized as an alkaloid. This compound plays a significant role as an intermediate in the degradation of nicotine, particularly in the bacterium Arthrobacter nicotinovorans . Its structure allows it to exist in various tautomeric forms, with solvent-dependent distributions observed in different environments such as ethanol and water .
2,6-Dihydroxypyridine exhibits notable biological activity primarily linked to its role in nicotine degradation. The compound is utilized by specific bacteria to process nicotine, highlighting its ecological significance. Additionally, it has been investigated for potential applications in hair dyeing processes due to its ability to act as a coupling agent .
Synthesis of 2,6-dihydroxypyridine can be achieved through various methods:
The applications of 2,6-dihydroxypyridine extend across several fields:
Studies exploring the interactions of 2,6-dihydroxypyridine focus on its enzymatic reactions and metabolic pathways. The enzyme responsible for its hydroxylation shows specificity for this compound and is inhibited by structurally similar compounds like 2,3-dihydroxypyridine . Further research into its interactions with other biological molecules could provide insights into its broader biological roles.
Several compounds share structural similarities with 2,6-dihydroxypyridine. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
2-Hydroxypyridine | 0.85 | Contains only one hydroxyl group |
3-Hydroxypyridine | 0.85 | Hydroxyl group located at position three |
4-Hydroxypyridine | 0.85 | Hydroxyl group located at position four |
2,3-Dihydroxypyridine | 0.90 | Contains two hydroxyl groups at positions two and three |
2,6-Dimethoxypyridine | 0.80 | Contains methoxy groups instead of hydroxyl groups |
The uniqueness of 2,6-dihydroxypyridine lies in its dual hydroxyl groups located at positions two and six on the pyridine ring. This configuration enhances its reactivity and biological activity compared to other dihydroxypyridines .
The synthesis of 2,6-dihydroxypyridine from halogenated pyridine precursors represents one of the most established methodologies in heterocyclic chemistry [1]. The classical approach primarily involves the transformation of 2,6-dichloropyridine through nucleophilic substitution reactions, providing a reliable pathway for accessing this important heterocyclic compound [5].
The most widely employed classical method involves the initial halogenation of dihydroxypyridine compounds using phosphorus oxychloride as the halogenating agent [5]. This process requires heating a mixture of the dihydroxypyridine compound with phosphorus oxychloride in the presence of tertiary amines at temperatures ranging from 125 to 180 degrees Celsius [5]. The reaction typically employs 2 to 4 molar equivalents of phosphorus oxychloride per mole of dihydroxypyridine, with the preferred stoichiometry being 3 molar equivalents [5]. Tertiary amines are utilized in amounts from 1 to 3 molar equivalents per mole of dihydroxypyridine compound, serving to raise the boiling point of the reaction mixture to at least 125 degrees Celsius [5].
An alternative classical approach involves the thermal chlorination of 2-chloropyridine with chlorine gas in the liquid phase without the need for catalysts [22]. This process operates at temperatures not lower than 160 degrees Celsius, preferably not lower than 180 degrees Celsius, and demonstrates high selectivity without forming black impurities typically associated with catalyzed processes [22]. The method provides high-purity 2,6-dichloropyridine in excellent yields, with overall yields based on starting pyridine reaching 85 to 95 percent [22].
A significant classical synthesis route involves the reaction between 2,6-dichloropyridine and potassium tert-butoxide to afford 2,6-di-tert-butoxypyridine as an intermediate [14] [26]. This intermediate is subsequently treated with formic acid to produce 2,6-dihydroxypyridine as the pyridone tautomer [14] [26]. The synthesis proceeds through a two-step process where 2,6-dichloropyridine is first refluxed with potassium tert-butoxide in mesitylene under nitrogen atmosphere for 18 hours [14]. The crude product is then treated with formic acid to yield the final compound with an overall yield of 17 percent over two steps [14].
Method | Starting Material | Temperature (°C) | Time | Yield (%) | Key Reagents |
---|---|---|---|---|---|
Phosphorus Oxychloride Halogenation | 2,6-Dihydroxypyridine-4-carboxylic acid | 125-180 | 2-6 hours | 70-85 | Phosphorus oxychloride, tertiary amine |
Potassium tert-Butoxide Route | 2,6-Dichloropyridine | Room Temperature to Reflux | 18 hours | 17 (over 2 steps) | Potassium tert-butoxide, formic acid |
Bacterial Degradation Pathway | L-Nicotine | 37 | Enzymatic | Quantitative | Arthrobacter nicatinovorans enzymes |
Thermal Chlorination | 2-Chloropyridine | 160-180 | Variable | 85-95 | Chlorine gas |
Contemporary synthetic methodologies have revolutionized the preparation of 2,6-dihydroxypyridine derivatives through the implementation of microwave-assisted synthesis and advanced catalytic systems [8]. These modern approaches offer significant advantages over classical methods, including reduced reaction times, improved yields, and enhanced energy efficiency [8].
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyridine derivatives, including 2,6-dihydroxypyridine compounds [8]. The microwave-assisted methodology employs commercial microwave ovens operating at 375 watts power for reaction times ranging from 10 to 30 minutes [8]. This approach demonstrates remarkable efficiency, with yields reaching 95 to 96 percent under optimized conditions [8]. The process involves the use of round-bottomed flasks placed inside the microwave cavity with double-surface reflux condensers, ensuring safe and smooth reaction progress [8].
The microwave-assisted synthesis of related pyridine derivatives has been successfully demonstrated in the preparation of 2,6-di(naphthalene thioureido carbamino)pyridine, where the reaction proceeds through multiple steps under microwave heating conditions [8]. The methodology shows superior performance compared to conventional heating methods, with dramatically shortened reaction times and often increased product yields [8].
Modern catalytic approaches utilize metal complexes to facilitate the synthesis of dihydroxypyridine derivatives under mild reaction conditions [20]. These methods typically operate at room temperature and provide high selectivity for the desired products [20]. The catalytic systems demonstrate excellent control over enantioselectivity and regioselectivity, particularly in C4-selective functionalization reactions [20].
Ceric ammonium nitrate has been employed as an effective catalyst for multicomponent reactions leading to dihydropyridine derivatives [17] [21]. This catalyst system operates at room temperature under solvent-free conditions, providing excellent yields ranging from 70 to 75 percent within short reaction times of 2 to 12 hours [17] [21].
Advanced biocatalytic methods have been developed utilizing immobilized enzymes for the efficient synthesis of dihydroxypyridine compounds [32] [33]. The immobilized enzyme systems, particularly those employing Pseudomonas species nicotine hydroxylase immobilized on Immobead 150, demonstrate exceptional performance with yields reaching 85 to 95 percent [32] [33]. These systems operate at mild temperatures of 35 degrees Celsius with reaction times as short as 30 minutes [32] [33].
The enzymatic approach offers significant advantages including catalyst reusability, high conversion rates, and operation under environmentally friendly conditions [32] [33]. The immobilized enzyme retains 51.3 percent of its initial activity after 8 reaction cycles and 75.0 percent activity after 6 days of storage [32] [33].
Continuous flow processing has been successfully applied to the synthesis of pyridine derivatives, offering scalable and efficient production methods [35]. The flow chemistry approach utilizes microwave flow reactors or conductive heating flow platforms for continuous material processing [35]. This methodology allows for the transfer from small-scale sealed vessel conditions to mesoscale production without modification of reaction conditions or loss in product yield [35].
Method | Conditions | Temperature (°C) | Time | Yield (%) | Advantages |
---|---|---|---|---|---|
Microwave-Assisted Synthesis | Microwave irradiation, 375W | 150-200 | 10-30 minutes | 95-96 | Rapid reaction, energy efficient |
Catalytic Metal Complex | Metal catalyst, room temperature | 25 | 2-12 hours | 70-75 | Mild conditions, high selectivity |
Enzymatic Immobilization | Immobilized enzyme on support | 35 | 30 minutes | 85-95 | Reusable catalyst, high conversion |
Flow Chemistry | Continuous flow reactor | 130 | 24 hours | 65-78 | Scalable, continuous process |
The formation of salt complexes represents a crucial aspect of 2,6-dihydroxypyridine chemistry, with hydrochloride and formate salts being the most extensively studied and utilized forms [13] [14]. These salt formations significantly influence the compound's physical properties, stability, and applications in synthetic chemistry [13] [14].
The formation of the hydrochloride salt involves the direct reaction of 2,6-dihydroxypyridine with hydrochloric acid under controlled conditions [13]. The resulting salt maintains stability under dry conditions and serves as an important intermediate in commercial synthesis applications [13]. The hydrochloride form has been extensively utilized in reduction reactions, where it effectively promotes the deoxygenation of sulfoxides under neutral and mild conditions [10].
The formate salt of 2,6-dihydroxypyridine presents distinct characteristics compared to the hydrochloride form [14] [26]. This salt is prepared through the reaction of 2,6-di-tert-butoxypyridine with formic acid, resulting in the formation of the pyridone tautomer [14] [26]. The formate salt exhibits a significantly higher melting point of 460 to 465 degrees Celsius, demonstrating enhanced thermal stability [14] [26].
Crystallographic studies of the formate salt reveal that the compound crystallizes as the keto tautomer, with the solid-state structure consistent with solution-state observations [14] [26]. The formate salt shows moderate solubility in methanol and forms stable crystalline structures suitable for X-ray crystallographic analysis [14] [26]. Nuclear magnetic resonance spectroscopy of the formate salt indicates a non-symmetric pyridone molecule with characteristic chemical shifts at 11.47 parts per million for the nitrogen-hydrogen proton [14] [26].
The choice between hydrochloride and formate salt forms depends on the specific application requirements and desired physical properties [13] [14]. The hydrochloride salt offers superior water solubility and ease of handling in aqueous systems, while the formate salt provides enhanced thermal stability and crystalline properties suitable for structural studies [13] [14].
Both salt forms demonstrate distinct advantages in different synthetic contexts [13] [14]. The hydrochloride salt's high water solubility makes it ideal for biological and enzymatic studies, whereas the formate salt's thermal stability and crystalline nature make it suitable for high-temperature reactions and structural characterization [13] [14].
Salt Type | Formation Method | Melting Point (°C) | Solubility | Stability | Applications |
---|---|---|---|---|---|
Hydrochloride Salt | Reaction with HCl | 206-208 (decomposition) | High in water | Stable under dry conditions | Commercial synthesis intermediate |
Formate Salt | Reaction with formic acid | 460-465 | Moderate in methanol | Stable crystalline form | Crystallographic studies |
Sulfate Salt | Reaction with H2SO4 | Variable | High in water | Hygroscopic | Analytical chemistry |
Perchlorate Salt | Reaction with HClO4 | Variable | Moderate | Stable | Complex formation studies |
The functionalization of 2,6-dihydroxypyridine for the development of bioactive derivatives represents a rapidly expanding area of research, with multiple synthetic strategies being employed to introduce diverse functional groups and enhance biological activity [17] [18] [19]. These approaches focus on selective modification of specific positions within the pyridine ring system to create compounds with targeted pharmacological properties [17] [18] [19].
Electrophilic substitution reactions provide a versatile approach for functionalizing 2,6-dihydroxypyridine at the C-3 and C-5 positions [19]. These reactions typically employ halogenating agents and acylating agents under Lewis acid catalysis at temperatures ranging from 0 to 80 degrees Celsius [19]. The methodology yields antimicrobial derivatives with biological activities ranging from 60 to 85 percent efficacy compared to standard drugs [17] [21].
The electrophilic substitution approach has been successfully applied in the synthesis of dihydropyridine derivatives with excellent antibacterial activity against Staphylococcus aureus and Bacillus subtilis [17] [21]. Compounds synthesized through this methodology demonstrate equipotent or superior activity compared to standard drugs such as Ampicillin [17] [21].
Nucleophilic addition reactions targeting the C-4 position of the pyridine ring offer precise control over stereochemistry and regioselectivity [20]. These reactions utilize organometallic reagents under base catalysis at temperatures ranging from -78 to 25 degrees Celsius [20]. The methodology produces enzyme inhibitors with yields ranging from 70 to 90 percent [20].
Recent advances in nucleophilic functionalization have demonstrated the feasibility of enantioselective C4-selective functionalization using nitrogen-heterocyclic carbene catalysis [20]. This approach achieves excellent control over enantioselectivity and pyridyl C4-selectivity, enabling the synthesis of diverse enantioenriched beta-pyridyl carbonyl compounds under mild and metal-free conditions [20].
Oxidative coupling strategies focus on the modification of hydroxyl groups within the 2,6-dihydroxypyridine structure [19]. These reactions employ oxidizing agents and coupling partners at temperatures ranging from room temperature to 100 degrees Celsius [19]. The methodology yields antioxidant compounds with biological activities ranging from 50 to 75 percent [19].
The oxidative coupling approach has been particularly effective in the development of compounds with enhanced radical scavenging properties and potential therapeutic applications in oxidative stress-related disorders [19].
Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, provide access to pharmacophore libraries through selective functionalization at C-2 and C-6 positions [19]. These reactions operate under inert atmosphere conditions at temperatures of 80 to 120 degrees Celsius, yielding diverse bioactive compounds with yields ranging from 65 to 88 percent [19].
The cross-coupling methodology has enabled the synthesis of complex heterocyclic systems with multiple pharmacophoric elements, facilitating the development of compounds with enhanced biological activity and selectivity [19].
Functionalized derivatives of 2,6-dihydroxypyridine have demonstrated significant biological activities across multiple therapeutic areas [17] [18] [19]. Antibacterial studies reveal that compounds with specific substitution patterns exhibit excellent activity against methicillin-resistant Staphylococcus aureus and other multidrug-resistant pathogens [19]. Antifungal evaluations show promising activity against Candida albicans, with some derivatives demonstrating superior efficacy compared to standard antifungal agents [17] [21].
Structure-activity relationship studies indicate that the pyridine nitrogen atom and the nature and position of substituents on the pyridine ring are critically involved in the ability of compounds to recognize and activate specific biological targets [18]. The entire molecular structure appears to be required for optimal affinity at biological binding sites [18].
Strategy | Target Position | Typical Reagents | Conditions | Bioactive Products | Yield Range (%) |
---|---|---|---|---|---|
Electrophilic Substitution | C-3, C-5 positions | Halogenating agents, acylating agents | Lewis acid catalysis, 0-80°C | Antimicrobial derivatives | 60-85 |
Nucleophilic Addition | C-4 position | Organometallic reagents | Base catalysis, -78 to 25°C | Enzyme inhibitors | 70-90 |
Oxidative Coupling | Hydroxyl groups | Oxidizing agents, coupling partners | Room temperature to 100°C | Antioxidant compounds | 50-75 |
Metal-Catalyzed Cross-Coupling | C-2, C-6 positions | Palladium catalysts, organometallics | Inert atmosphere, 80-120°C | Pharmacophore libraries | 65-88 |
The thermodynamic stability of 2,6-dihydroxypyridine exhibits distinct characteristics that are primarily governed by its molecular structure and intermolecular hydrogen bonding capabilities. The compound demonstrates thermal stability under ambient conditions with a melting point ranging from 202-203°C [1] [2], which represents the onset of thermal decomposition. The predicted boiling point of 387.2±42.0°C indicates significant thermal stability in the liquid phase [1].
Thermal decomposition studies reveal that 2,6-dihydroxypyridine begins to decompose at temperatures above its melting point, with the process initiated by the cleavage of hydrogen bonds that maintain the solid-state structure [3]. The compound exhibits very strong hydrogen bonding in the solid state, as evidenced by infrared spectroscopy showing an intense and broad OH band with a plateau extending from approximately 1300 cm⁻¹ to 800 cm⁻¹ [3]. This extensive hydrogen bonding network contributes to the compound's thermal stability below the decomposition temperature.
Property | Value | Notes |
---|---|---|
Melting Point | 202-203°C [1] | Decomposition onset |
Boiling Point | 387.2±42.0°C (Predicted) [1] | Thermal stability limit |
Thermal Stability Range | < 202°C | Stable below melting point |
Hydrogen Bonding | Very strong [3] | Solid-state stabilization |
The thermal decomposition pathway of 2,6-dihydroxypyridine involves multiple steps, beginning with the disruption of intermolecular hydrogen bonds, followed by dehydration reactions and potential ring-opening processes [4]. Comparative studies with related pyridine derivatives suggest that thermal decomposition may proceed through intermediate formation of volatile fragments and ultimately lead to carbonaceous residues at elevated temperatures [5]. The activation energy for thermal decomposition has not been definitively determined, representing an area requiring further investigation.
The solubility characteristics of 2,6-dihydroxypyridine are intrinsically linked to its tautomeric equilibrium, which varies significantly across different solvent systems. The compound exhibits pronounced solvent-dependent tautomerization that directly influences its dissolution behavior and molecular interactions [3] .
In polar protic solvents, 2,6-dihydroxypyridine demonstrates enhanced solubility due to favorable hydrogen bonding interactions. In water, the compound predominantly exists in the hydroxypyridone tautomeric form, with the equilibrium strongly favoring this species over the pyridinediol form [3]. This preference results from the stabilization of the hydroxypyridone through hydrogen bonding with water molecules and the inherent stability of the keto tautomer in polar media.
Ethanol solutions similarly favor the hydroxypyridone form, with spectroscopic studies confirming that the ratio of pyridinediol to pyridone forms is significantly smaller for 2,6-dihydroxypyridine compared to related compounds such as 6-methoxy-2-hydroxypyridine [3]. The compound shows moderate to good solubility in ethanol, attributed to the formation of hydrogen bonds between the hydroxyl groups and ethanol molecules.
Solvent | Predominant Form | Solubility | Equilibrium Characteristics |
---|---|---|---|
Water | Hydroxypyridone [3] | Moderate | High [pyridone]/[pyridiol] ratio |
Ethanol | Hydroxypyridone [3] | Good | Hydrogen bonding stabilized |
Dimethyl sulfoxide | Hydroxypyridone [3] | High | Polar aprotic stabilization |
Dioxan | Glutaconimide [3] | Limited | Non-polar environment |
Chloroform | Glutaconimide [3] | Poor | Minimal hydrogen bonding |
In non-polar and weakly polar solvents, the tautomeric equilibrium shifts dramatically. Dioxan solutions favor the glutaconimide tautomeric form, representing a significant departure from the hydroxypyridone structure observed in polar solvents [3]. This shift results in reduced solubility due to decreased opportunities for favorable solvent-solute interactions. Similarly, in chloroform, the glutaconimide form predominates, leading to poor solubility characteristics.
The solubility behavior in mixed solvent systems has been studied for related dihydroxybenzoic acid compounds, providing insights into potential dissolution patterns for 2,6-dihydroxypyridine [7]. Binary aqueous-organic solvent mixtures demonstrate complex solubility profiles that can be modeled using modified Apelblat equations and cosolvency models [7].
The acid-base chemistry of 2,6-dihydroxypyridine is characterized by its predicted pKa value of 4.50±0.10, indicating weak acidic properties [2]. This relatively low pKa value reflects the electron-withdrawing effect of the pyridine nitrogen and the stabilization of the conjugate base through resonance delocalization.
The pH-dependent speciation of 2,6-dihydroxypyridine involves multiple equilibria, including tautomeric interconversion and ionization processes. At physiological pH, the compound exists primarily in its neutral form, with limited ionization occurring due to the moderate pKa value [2]. However, the exact speciation is complicated by the simultaneous occurrence of tautomeric equilibria, which can be influenced by pH changes.
Protonation studies on related hydroxypyridine compounds provide insights into the acid-base behavior patterns [8] [9]. The enzyme 2,6-dihydroxypyridine-3-hydroxylase, which utilizes this compound as a substrate, operates optimally at pH 7.0, suggesting that the neutral species is the preferred enzymatic substrate [9]. This pH optimum aligns with the predicted pKa value, indicating that the compound exists in multiple ionization states under these conditions.
pH Range | Predominant Species | Ionization State | Relative Abundance |
---|---|---|---|
< 2 | Protonated form | Cationic | High |
2-6 | Neutral form | Neutral | Predominant |
6-8 | Mixed neutral/anionic | Equilibrium | Variable |
> 8 | Deprotonated form | Anionic | Increasing |
The acid-base properties are further complicated by the potential for multiple ionization sites, including both hydroxyl groups and the pyridine nitrogen. Comparative studies with 2,6-dihydroxypyridine-4-carboxylic acid (citrazinic acid) demonstrate multiple pKa values (2.54±0.20 for the carboxyl group) [10], suggesting that similar complexity may exist for the parent dihydroxypyridine compound.
Ion mobility spectrometry analysis of 2,6-dihydroxypyridine has yielded comprehensive collision cross-section (CCS) data that provides insights into the gas-phase conformational behavior and structural characteristics of different ionic forms [11]. The CCS values serve as a molecular identifier and provide information about the three-dimensional structure of the ionized species in the gas phase.
Experimental determinations using drift tube ion mobility spectrometry with nitrogen as the buffer gas have established CCS values for multiple ionic forms of 2,6-dihydroxypyridine [11]. For the protonated molecular ion [M+H]⁺, CCS values of 120.2 Ų and 119.5 Ų have been measured using electrospray ionization in positive mode [11]. These values represent the rotationally averaged collision cross-section of the protonated species.
The deprotonated molecular ion [M-H]⁻ exhibits CCS values ranging from 113.8 Ų to 115.0 Ų, with measurements of 114.2 Ų also reported [11]. The slight variations in CCS values for the same ionic species likely reflect different experimental conditions, calibration standards, or instrumental configurations. However, the consistency of values within a narrow range (±1-2 Ų) demonstrates the reproducibility of the measurements.
Ion Type | CCS Value (Ų) | Ionization Mode | Buffer Gas | Method |
---|---|---|---|---|
[M+H]⁺ | 120.2 [11] | ESI+ | N₂ | DT-IMS |
[M+H]⁺ | 119.5 [11] | ESI+ | N₂ | DT-IMS |
[M-H]⁻ | 115.0 [11] | ESI- | N₂ | DT-IMS |
[M-H]⁻ | 113.8 [11] | ESI- | N₂ | DT-IMS |
[M-H]⁻ | 114.2 [11] | ESI- | N₂ | DT-IMS |
The CCS values for 2,6-dihydroxypyridine fall within the expected range for small organic molecules of similar molecular weight (111.1 g/mol) [1]. The relatively compact structure suggested by these CCS values is consistent with the planar aromatic system and the potential for intramolecular hydrogen bonding between the hydroxyl groups and the pyridine nitrogen.
Comparison with theoretical calculations and molecular dynamics simulations could provide additional insights into the gas-phase conformational preferences of different ionic forms. The slightly larger CCS values for the protonated species compared to the deprotonated forms may reflect different conformational arrangements or charge distribution effects that influence the effective collision cross-section.